Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate
Description
Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a heterocyclic ester featuring a pyrazole ring substituted with hydroxyl and methyl groups, linked via a methylene bridge to a methyl benzoate moiety. Key properties include:
- Molecular Formula: C₁₄H₁₆N₂O₃ (derived from analogs in ).
- Molecular Weight: ~259–261 g/mol (approximated from related compounds in ).
- Functional Groups: A 4-hydroxy-3,5-dimethylpyrazole unit and a methyl ester, enabling hydrogen bonding and hydrolytic reactivity .
This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules and the benzoate ester’s role in modulating solubility and pharmacokinetics.
Properties
IUPAC Name |
methyl 3-[(4-hydroxy-3,5-dimethylpyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(17)10(2)16(15-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7,17H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBCZCRMJOKLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-3,5-dimethylpyrazole with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Chemical Reactions Analysis
Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights critical distinctions between the target compound and its analogs:
Functional Group Impact on Properties
Hydrogen Bonding: The 4-hydroxy group in the target compound facilitates strong hydrogen bonds, influencing crystal packing (as per Etter’s graph set analysis in ) and solubility in polar solvents. In contrast, analogs with -NH₂ (basic) or -NO₂ (non-H-bond donor) exhibit weaker intermolecular interactions .
Reactivity :
- Bromo-substituted analogs (e.g., CAS 175203-23-3) are precursors for Suzuki-Miyaura couplings, whereas the ester group in the target compound may undergo hydrolysis to a carboxylic acid under acidic/basic conditions .
Bioactivity :
- Pyrazole derivatives with electron-donating groups (e.g., -OH, -NH₂) often show enhanced interactions with biological targets like kinases or GPCRs. The 4-ethyl analog (CAS 1266405-58-6) may exhibit altered membrane permeability due to its carboxylic acid group .
Biological Activity
Methyl 3-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A benzoate moiety that contributes to its lipophilicity.
- A pyrazole ring with hydroxy and methyl substituents, which may enhance its biological activity.
Molecular Formula: CHNO
Molecular Weight: 289.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for compounds targeting rapidly dividing cells.
- Antimicrobial Activity : The pyrazole derivatives exhibit antimicrobial properties by disrupting essential metabolic pathways in pathogens, such as inhibiting enzymes involved in folate metabolism in Leishmania species.
- Anti-inflammatory Effects : Some studies suggest that derivatives of pyrazole can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that the compound could serve as a potential lead for cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research focused on the compound's efficacy against Leishmania major demonstrated that it effectively inhibited the growth of the parasite by targeting LmPTR1. The inhibition led to a decrease in parasite viability and was associated with alterations in metabolic pathways critical for survival.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. However, further studies are required to fully elucidate its metabolic stability and potential toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
